1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1260670-16-3
VCID: VC4076692
InChI: InChI=1S/C11H13NO3/c1-15-9-4-3-8(7-12-9)11(10(13)14)5-2-6-11/h3-4,7H,2,5-6H2,1H3,(H,13,14)
SMILES: COC1=NC=C(C=C1)C2(CCC2)C(=O)O
Molecular Formula: C11H13NO3
Molecular Weight: 207.23

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

CAS No.: 1260670-16-3

Cat. No.: VC4076692

Molecular Formula: C11H13NO3

Molecular Weight: 207.23

* For research use only. Not for human or veterinary use.

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid - 1260670-16-3

Specification

CAS No. 1260670-16-3
Molecular Formula C11H13NO3
Molecular Weight 207.23
IUPAC Name 1-(6-methoxypyridin-3-yl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H13NO3/c1-15-9-4-3-8(7-12-9)11(10(13)14)5-2-6-11/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Standard InChI Key AOOATLNPAAEVSQ-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)C2(CCC2)C(=O)O
Canonical SMILES COC1=NC=C(C=C1)C2(CCC2)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid has the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. Its IUPAC name, 1-(6-methoxy-3-pyridinyl)cyclobutanecarboxylic acid, reflects the methoxy-substituted pyridine ring at position 3 and the cyclobutane carboxylic acid group. The compound’s SMILES notation is COC1=NC=C(C=C1)C2(CCC2)C(=O)O, and its InChI key is AOOATLNPAAEVSQ-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
Water SolubilityLow (predicted)
pKa~4.35 (carboxylic acid)

The carboxylic acid group contributes to moderate acidity, while the methoxypyridine ring enhances solubility in polar organic solvents .

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation:

  • ¹H NMR (CDCl₃): Peaks at δ 7.39–7.30 (pyridine aromatic protons), 5.16 (methoxy group), and 3.74–3.42 (cyclobutane protons) .

  • ¹³C NMR: Signals at δ 187.6 (carbonyl carbon), 159.6 (pyridine C-O), and 104.6 (cyclobutane carbons) .

  • HRMS: [M – H]⁻ ion at m/z 206.09 (calc. 206.08) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cross-coupling reactions or cyclization strategies:

  • Suzuki-Miyaura Coupling: A boronic ester derivative of 6-methoxypyridine reacts with a brominated cyclobutane carboxylic acid precursor.

  • Cycloaddition Approaches: [2+2] photocycloaddition of alkenes with methoxypyridine derivatives, followed by oxidation to introduce the carboxylic acid group.

Optimization and Scalability

A scalable method reported in The Journal of Organic Chemistry involves:

  • Condensation of Meldrum’s acid with a pyridine-derived enolate.

  • Cyclization using piperidine as a catalyst, yielding the cyclobutane core .

  • Hydrolysis under acidic conditions to generate the carboxylic acid moiety .

Applications in Pharmaceutical Development

Kinase Inhibition

The compound’s pyridine ring enables hydrogen bonding with kinase ATP-binding sites, while the cyclobutane group imposes conformational restraint. It serves as a precursor for:

  • JAK Inhibitors: Analogous to abrocitinib, a drug for atopic dermatitis .

  • MDM2 Antagonists: Potential anticancer agents that disrupt p53-MDM2 interactions .

Anti-Inflammatory Agents

Derivatives of 1-(6-methoxypyridin-3-YL)cyclobutanecarboxylic acid show promise in modulating S1P3 receptors, which regulate immune cell trafficking .

Industrial and Material Science Applications

Agrochemicals

Cyclobutane-containing compounds are investigated as:

  • Plant Growth Regulators: Their stability under UV light enhances field efficacy.

  • Pesticides: Structural rigidity may improve binding to insect nicotinic acetylcholine receptors.

Polymer Design

The cyclobutane moiety’s rigidity makes the compound a candidate for:

  • High-Performance Thermoplastics: Enhanced thermal stability vs. linear analogs.

  • Cross-Linking Agents: Carboxylic acid groups facilitate covalent network formation.

HazardPrecautionary Measure
H302 (Harmful)Avoid ingestion
H315 (Skin Irritant)Use gloves
H319 (Eye Irritant)Wear goggles
H335 (Respiratory Irritant)Use fume hood

Future Research Directions

  • Biological Screening: Evaluate efficacy against kinase targets (e.g., ACK1, PDE10).

  • Structure-Activity Relationships (SAR): Modify methoxy position or cyclobutane substituents.

  • Green Chemistry: Develop solvent-free synthesis using microwave irradiation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator